6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic carboxamide featuring a fused heterocyclic core with imino, oxo, and prop-2-enyl substituents. The compound’s structural determination likely relies on X-ray crystallography or advanced NMR techniques, as inferred from the widespread use of programs like SHELX and WinGX for small-molecule refinement .
Properties
IUPAC Name |
6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-4-8-21-18(25)13-10-14-17(23(9-5-2)16(13)20)22-15-7-6-12(3)11-24(15)19(14)26/h4-7,10-11,20H,1-2,8-9H2,3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMWMYOYDVHBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC=C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core triazatricyclo structure. The synthesis may involve steps such as alkylation, cyclization, and functional group transformations under controlled conditions. Reagents such as alkyl halides, bases, and catalysts are often used in these reactions .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis would be a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s properties make it useful in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacopeial Standards
lists cephalosporin derivatives, such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , which share a bicyclic core but differ in substituents and functional groups. Unlike the target compound, these pharmacopeial standards prioritize β-lactam rings for antibacterial activity, whereas the tricyclic scaffold of the queried compound may favor kinase or protease inhibition due to its extended π-conjugation and steric bulk .
Marine Actinomycete-Derived Alkaloids
Compounds like salternamide E () exhibit nitrogen-rich heterocycles but lack the tricyclic framework. Marine-derived alkaloids often prioritize halogenation or polyketide extensions for bioactivity, contrasting with the target compound’s reliance on allyl groups and carboxamide motifs for solubility and target binding .
Plant-Derived Phenylpropenoids
highlights phenylpropenoids from Populus buds, such as caffeoyl glycerides. These lack nitrogen atoms but share prop-2-enyl (allyl) substituents. The absence of a triazatricyclic system in phenylpropenoids limits their applicability in structured binding pockets but enhances antioxidant properties via phenolic hydroxyl groups .
Physicochemical and Computational Comparisons
Molecular Descriptors and QSAR
Per , van der Waals descriptors and electronic parameters (e.g., HOMO-LUMO gaps) differentiate the target compound from simpler analogues. Its fused rings increase topological complexity (higher Zagreb index), while the allyl groups enhance hydrophobicity (logP ~2.8) compared to polar cephalosporins (logP ~0.5) .
Chromatographic Behavior
demonstrates that intramolecular hydrogen bonding (HB) in flavonoids reduces retention times (log k’). The target compound’s imino and oxo groups may form similar HB networks, but its rigid tricyclic core could reduce conformational flexibility, leading to higher retention in reversed-phase HPLC compared to flexible marine alkaloids .
Data Tables
Table 1. Structural and Functional Group Comparison
Table 2. Computational Parameters
| Parameter | Target Compound | Cephalosporin | Salternamide E |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | ~485 | ~350 |
| logP (Predicted) | 2.8 | 0.5 | 1.2 |
| H-Bond Donors | 2 | 3 | 1 |
| Topological Polar Surface Area (Ų) | 110 | 180 | 85 |
Research Implications and Gaps
While crystallographic tools (e.g., SHELXL, SIR97) enable precise structural determination of the target compound , its bioactivity profile remains uncharacterized in the provided evidence. Further in vivo studies are needed to validate these hypotheses.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
